3-(1H-benzimidazol-2-yl)propanehydrazide

Descripción general

Descripción

3-(1H-benzimidazol-2-yl)propanehydrazide is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(1H-benzimidazol-2-yl)propanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

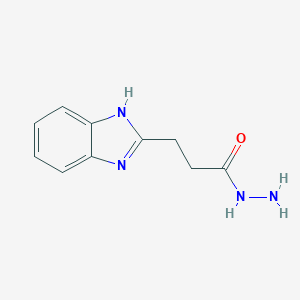

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHN

- Molecular Weight: 204.23 g/mol

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. A comparative analysis of various benzimidazole derivatives showed that some compounds demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (μg/ml) | Bacteria Targeted |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Standard (Ampicillin) | 100 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound may be effective in inhibiting bacterial growth, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Anticancer Activity

In vitro studies have also evaluated the anticancer potential of this compound. Research indicates that compounds with a benzimidazole framework can inhibit the proliferation of various cancer cell lines. For example:

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: Some studies suggest that benzimidazole derivatives can trigger programmed cell death in cancer cells.

- Antioxidant Activity: The compound may possess radical-scavenging properties, contributing to its neuroprotective effects in oxidative stress models .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Neuroprotective Effects: A study on benzimidazole derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage, with some compounds showing better efficacy than established neuroprotective agents like melatonin .

- Vasorelaxant Activity: Research into related structures has shown that certain benzimidazole derivatives exhibit vasorelaxant properties, indicating potential cardiovascular benefits .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 3-(1H-benzimidazol-2-yl)propanehydrazide have been extensively studied, revealing several promising applications:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, this compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (AR-230), and others. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. In vitro studies indicated that this compound could elongate the nucleation phase of tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial and fungal pathogens, showing effective inhibition. The structural features that contribute to its activity include the ability to intercalate into DNA and disrupt essential cellular processes.

Antioxidant Effects

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals such as DPPH and ABTS. This property is particularly beneficial in mitigating oxidative stress-related diseases .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Study on Anticancer Activity : A study published in Pharmaceutical Research demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics like podophyllotoxin against MCF-7 cells. It was noted for its selectivity towards cancerous cells over normal fibroblasts .

- Antimicrobial Evaluation : Another study assessed its efficacy against Staphylococcus aureus and Candida albicans, revealing significant growth inhibition at low concentrations. This suggests potential use as a therapeutic agent in treating infections caused by these pathogens .

- Molecular Docking Studies : Computational studies have explored the binding interactions between this compound and target proteins involved in cancer progression. These studies provide a deeper understanding of its mechanism of action and help to identify potential therapeutic targets .

Análisis De Reacciones Químicas

Condensation with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes/ketones to form hydrazones, a reaction critical for developing bioactive derivatives.

Example Reaction:

Conditions:

-

Solvent: Ethanol (99%)

-

Temperature: Reflux (3–6 hours)

-

Catalysts: None required

Key Findings:

-

Hydrazones derived from methoxy- or hydroxyl-substituted benzaldehydes show enhanced antimicrobial activity .

-

Structural confirmation via FT-IR (C=N stretch at 1,610–1,620 cm⁻¹) and NMR (disappearance of N–H signals at δ 4.5–5.0 ppm) .

Cyclization to Thiadiazole Derivatives

The hydrazide reacts with thiocyanate reagents to form thiosemicarbazide intermediates, which cyclize into 1,3,4-thiadiazole cores under acidic conditions.

Reaction Pathway:

-

Thiosemicarbazide Formation:

-

Cyclization:

Conditions:

-

Step 1: Room temperature, 12–24 hours

-

Step 2: Ice-cold HSO, 2 hours

Data Table: Representative Thiadiazole Syntheses

Acylation Reactions

The hydrazide reacts with acyl chlorides to form substituted amides, enabling further functionalization for drug discovery.

General Reaction:

Conditions:

-

Solvent: Dry dichloromethane

-

Base: Triethylamine (10 eq.)

-

Temperature: 0°C → room temperature

Notable Examples:

-

3,5-Dimethoxybenzoyl chloride: Forms amides with COX-2 inhibitory activity (IC: 0.0469 nM) .

-

4-Fluorobenzoyl chloride: Yields derivatives active against S. aureus (MIC: 0.98 µg/mL) .

Alkylation and Heterocycle Formation

The compound participates in alkylation reactions to generate sulfur-containing heterocycles.

Reaction with Alkyl Halides:

Case Study:

-

Iodoethane/1-Iodopropane: Produces 5-(ethylthio)- or 5-(propylthio)-triazole derivatives under anhydrous DMF/KCO .

Coordination Chemistry and Metal Complexes

The hydrazide acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic properties.

Observed Behavior:

-

Binds to Fe/Cu via the benzimidazole N-atom and hydrazide NH group.

-

Complexes exhibit enhanced DNA cleavage activity compared to free ligands.

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-14-10(15)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKZESRBPHWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356719 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143949-72-8 | |

| Record name | 3-(1H-Benzimidazol-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.